Benzoyl fluoride, 4-(dimethylamino)- (9CI)
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Overview
Description
Benzoyl fluoride, 4-(dimethylamino)- (9CI) is an organic compound with the molecular formula C9H10FNO. This compound is characterized by the presence of a benzoyl fluoride group attached to a 4-(dimethylamino) substituent on the benzene ring. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl fluoride, 4-(dimethylamino)- (9CI) typically involves the reaction of 4-(dimethylamino)benzoic acid with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Benzoyl fluoride, 4-(dimethylamino)- (9CI) may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: Benzoyl fluoride, 4-(dimethylamino)- (9CI) can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-(dimethylamino)benzoic acid and hydrogen fluoride.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Water or aqueous acidic or basic solutions.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 4-(Dimethylamino)benzoic acid.
Redox Reactions: Corresponding oxidized or reduced products depending on the reaction conditions.
Scientific Research Applications
Benzoyl fluoride, 4-(dimethylamino)- (9CI) has several applications in scientific research:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzoyl fluoride, 4-(dimethylamino)- (9CI) involves its reactivity as a fluorinating agent. The compound can interact with nucleophiles, leading to the substitution of the fluoride group. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or interaction with cellular components in biological systems.
Comparison with Similar Compounds
Benzoyl Fluoride: Lacks the 4-(dimethylamino) substituent, making it less reactive in certain nucleophilic substitution reactions.
4-(Dimethylamino)benzoic Acid: Lacks the fluoride group, affecting its reactivity and applications.
4-Fluorobenzoyl Chloride: Contains a chlorine atom instead of a fluoride, leading to different reactivity and uses.
Uniqueness: Benzoyl fluoride, 4-(dimethylamino)- (9CI) is unique due to the presence of both the benzoyl fluoride and 4-(dimethylamino) groups, which confer specific reactivity and versatility in chemical synthesis and applications.
Properties
CAS No. |
108168-59-8 |
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Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-(dimethylamino)benzoyl fluoride |
InChI |
InChI=1S/C9H10FNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 |
InChI Key |
WLUAKISQVRFVBH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)F |
Synonyms |
Benzoyl fluoride, 4-(dimethylamino)- (9CI) |
Origin of Product |
United States |
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